Tetraethylenepentamine

描述

This compound is a polyazaalkane. It has a role as a copper chelator.

Structure

3D Structure

属性

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGUFWYHJQFNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23N5, Array | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026108 | |

| Record name | Tetraethylenepentamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylenepentamine appears as a viscous liquid. Slightly less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors irritate the eyes and corrosive to the upper respiratory tract. Vapors may irritate the eyes. Flash point 325 °F., Liquid, Yellow viscous, hygroscopic liquid; [HSDB], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

644 °F at 760 mmHg (NTP, 1992), 340.30 °C @ 760 MM HG, 320 - 340 °C | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

325 °F (NTP, 1992), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORGANIC SOLVENTS & WATER, Solubility in water: miscible | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.998 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9980 @ 20 °C/20 °C, Bulk density 8.3 lb/gal, Relative density (water = 1): 0.99 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.53 (AIR= 1), Relative vapor density (air = 1): 6.5 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000008 [mmHg], Vapor pressure= <1 Torr @ 20 °C, Vapor pressure: > 0.01 mm Hg @ 20 °C, 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

VISCOUS, HYGROSCOPIC LIQUID, Yellow liquid | |

CAS No. |

112-57-2, 26913-06-4, 27233-92-7 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylenepentamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylenepentamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-triazaundecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[imino(1,2-ethanediyl)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZD1C9KQ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenol-formaldehyde, cross-linked, tetraethylenepentamine activated | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °F (NTP, 1992), FP: -30 °C, -46 - -30 °C | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Tetraethylenepentamine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylenepentamine (B85490) (TEPA) is a versatile organic compound belonging to the ethyleneamine class of chemicals. It is a yellowish, viscous liquid that is soluble in water and most polar organic solvents.[1][2] Commercial TEPA is typically a mixture of linear, branched, and cyclic isomers, with the linear form being N¹-(2-Aminoethyl)-N²-{2-[(2-aminoethyl)amino]ethyl}ethane-1,2-diamine.[1] Due to its multiple amine groups, TEPA is a strong chelating agent and a reactive intermediate in various chemical syntheses.[3][4] Its primary applications include use as a curing agent for epoxy resins, an additive in fuel and lubricating oils, a corrosion inhibitor, and in the synthesis of surfactants and polyamide resins.[1][5]

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Identification

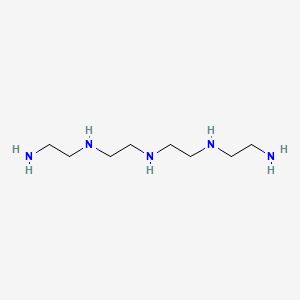

The chemical structure of linear this compound consists of a five-nitrogen backbone connected by ethylene (B1197577) linkages, with primary and secondary amine groups.

Caption: Chemical Structure of Linear this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N¹-(2-Aminoethyl)-N²-{2-[(2-aminoethyl)amino]ethyl}ethane-1,2-diamine[1] |

| CAS Number | 112-57-2[1] |

| Molecular Formula | C₈H₂₃N₅[1] |

| Molecular Weight | 189.307 g/mol [1] |

| Synonyms | TEPA, Tetren, 1,4,7,10,13-Pentaazatridecane[6] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties can vary slightly depending on the isomeric composition of the commercial product.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Yellowish, viscous liquid[1] |

| Odor | Ammoniacal |

| Boiling Point | 340 °C (644 °F) |

| Melting Point | -40 °C (-40 °F) |

| Density | 0.998 g/mL at 25 °C |

| Vapor Pressure | <0.01 mmHg at 20 °C |

| Vapor Density | 6.53 (vs air) |

| Solubility | Soluble in water and most polar solvents[1] |

| Refractive Index | n20/D 1.505 (lit.) |

| Viscosity | 23.4 cP at 20°C[7] |

| Flash Point | 139 °C (282.2 °F) |

| Autoignition Temperature | 321 °C (609.8 °F) |

Synthesis of this compound

Industrially, this compound is produced through the reaction of ethylene dichloride (EDC) with ammonia. This process yields a mixture of ethyleneamines, including TEPA, which are then separated by distillation.[8][9]

Caption: Industrial synthesis of TEPA.

Chemical Reactivity and Applications

The reactivity of TEPA is primarily attributed to its primary and secondary amine groups. These groups can undergo reactions such as alkylation, acylation, and condensation.

Epoxy Curing Agent

A major application of TEPA is as a curing agent (hardener) for epoxy resins. The amine groups react with the epoxide groups of the resin to form a cross-linked thermoset polymer with high mechanical strength and chemical resistance.[1]

Caption: Epoxy curing mechanism with TEPA.

Chelating Agent

TEPA is a potent pentadentate ligand, meaning it can bind to a single metal ion through its five nitrogen atoms.[1] This property makes it an effective chelating agent for various metal ions, with applications in areas such as mineral processing and as a corrosion inhibitor.[3]

Experimental Protocols for Characterization

A comprehensive characterization of this compound involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.

Caption: General analytical workflow for TEPA.

Gas Chromatography (GC) for Purity and Composition Analysis

Objective: To determine the purity of TEPA and quantify the different isomers and related ethyleneamine impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis (e.g., Agilent CP-Volamine).[10]

-

Sample Preparation: A dilute solution of the TEPA sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). An internal standard (e.g., diethylene glycol dimethyl ether) can be added for quantitative analysis.[2]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperature Program: An initial temperature of 60-80 °C, held for a few minutes, followed by a temperature ramp of 10-20 °C/min up to 280-300 °C, and a final hold period.

-

-

Data Analysis: The peak areas of the different components are integrated. Purity is determined by the area percent of the main TEPA isomers. Quantification of individual components is achieved by comparing their peak areas to that of the internal standard and using a calibration curve.[2][10]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify TEPA and other non-volatile impurities.

Methodology:

-

Instrumentation: An HPLC system with a suitable detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), as TEPA lacks a strong UV chromophore. A mixed-mode column (e.g., Primesep 500) can be used for the separation of polyamines.[6]

-

Sample Preparation: The TEPA sample is dissolved in the mobile phase or a compatible solvent.[11]

-

HPLC Conditions:

-

Column: Primesep 500 mixed-mode column.[6]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure protonation of the amines. A step gradient in pH can be employed to elute polyamines with varying charges.[6]

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: CAD, ELSD, or MS.[6]

-

-

Data Analysis: Peak identification and quantification are performed by comparing retention times and detector responses to those of analytical standards.

Potentiometric Titration for Total Amine Value

Objective: To determine the total amine content of the TEPA sample.

Methodology:

-

Principle: The basic amine groups of TEPA are titrated with a standardized acid solution. The equivalence point is determined by monitoring the change in pH or potential.

-

Reagents: Standardized hydrochloric acid (HCl) or perchloric acid (HClO₄) solution (e.g., 0.1 N).

-

Procedure:

-

A known weight of the TEPA sample is dissolved in a suitable solvent (e.g., water or a non-aqueous solvent like acetic acid for weak bases).

-

The solution is titrated with the standardized acid solution using an autotitrator or a pH meter to monitor the potential change.

-

The volume of titrant required to reach the equivalence point(s) is recorded.

-

-

Calculation: The total amine value is calculated from the volume of acid consumed and the weight of the sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Objective: To confirm the presence of characteristic functional groups in the TEPA molecule.

Methodology:

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: As TEPA is a liquid, a thin film can be prepared between two potassium bromide (KBr) plates.[12]

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Interpretation: The spectrum is analyzed for characteristic absorption bands:

-

N-H stretching (primary and secondary amines): 3300-3500 cm⁻¹ (primary amines show two bands, secondary amines show one)[13]

-

C-H stretching (alkanes): 2850-2960 cm⁻¹

-

N-H bending (amines): 1590-1650 cm⁻¹

-

C-N stretching (amines): 1020-1250 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Objective: To provide detailed information about the molecular structure, including the connectivity of atoms and the ratio of different isomers.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small amount of the TEPA sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[14][15]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Interpretation:

-

¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide information about the different types of protons (e.g., -CH₂-N, -NH₂, -NH-) and their neighboring atoms.

-

¹³C NMR: The chemical shifts of the carbon signals indicate the different carbon environments within the molecule.

-

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To confirm the molecular weight of TEPA and identify its fragmentation patterns.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).[16]

-

Ionization Technique: Electrospray ionization (ESI) or electron ionization (EI) can be used.

-

Data Analysis: The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ at m/z 190.2 for TEPA in ESI-MS) and characteristic fragment ions, which can be used to confirm the structure.[17][18]

Thermal Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and decomposition profile of TEPA.

Methodology:

-

Instrumentation: A thermogravimetric analyzer (TGA) and a differential scanning calorimeter (DSC).[5][19]

-

Procedure (TGA): A small sample of TEPA is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.[5]

-

Procedure (DSC): A sample of TEPA is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference.[5]

-

Data Analysis:

-

TGA: The resulting curve provides information on the decomposition temperature and the presence of volatile components.

-

DSC: The thermogram can reveal information about phase transitions such as melting and boiling points, as well as exothermic or endothermic decomposition processes.

-

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[20] Appropriate personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US8440852B2 - Method for producing this compound - Google Patents [patents.google.com]

- 3. jebchemicals.com [jebchemicals.com]

- 4. Remove Metal Ions while at the Same Time with Diethylenetriaminepentaacetic [irochelating.com]

- 5. fpe.umd.edu [fpe.umd.edu]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. monsonco.com [monsonco.com]

- 8. EP2114857A1 - Method for producing this compound - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Amine - Wikipedia [en.wikipedia.org]

- 14. depts.washington.edu [depts.washington.edu]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound [webbook.nist.gov]

- 19. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to Tetraethylenepentamine (TEPA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of Tetraethylenepentamine (TEPA), a versatile aliphatic amine. The information is presented to support research and development activities where this compound may be utilized.

Physicochemical Properties of this compound

Quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molar Mass | 189.307 g/mol [1] |

| Molecular Weight | 189.3017 g/mol [2], 189.30 g/mol [3][4][5], 189.31 g/mol [6][7][8][9] |

| Chemical Formula | C₈H₂₃N₅[1][2][3][10] |

| CAS Number | 112-57-2[2] |

| Appearance | Clear to pale yellow viscous liquid[1][10] |

| Density | 0.998 g/mL at 25 °C[5] |

| Boiling Point | 340 °C (decomposes)[5][10] |

| Melting Point | -40 °C[5] |

| Solubility | Miscible in water and alcohol[10] |

Experimental Applications and Methodologies

This compound is a widely utilized chemical intermediate in various industrial and research applications. While detailed experimental protocols are specific to individual studies, the primary applications of TEPA are well-documented. It serves as a crucial component in the synthesis of various materials and as a functional agent in several chemical processes.

One notable application is its use as a curing agent for epoxy resins, where it facilitates the cross-linking of polymer chains to form a rigid, durable matrix.[3][10] In the realm of environmental science and materials research, TEPA has been employed to functionalize materials for specific purposes. For instance, it has been used to modify magnesium 2,5-dihydroxyterephthalate (Mg-MOF-74) to enhance the adsorption of carbon dioxide. Another application involves the modification of magnetic chitosan (B1678972) resin with TEPA to create an amine-bearing resin for the efficient removal of uranium from aqueous solutions. Furthermore, TEPA has been utilized in the synthesis of composite materials, such as poly(vinyl-chloride)/tetraethylenepentamine (PVC-TEPA), which acts as an effective catalyst for the Knoevenagel condensation reaction.

The following diagram illustrates the logical relationships of TEPA's primary industrial and research applications based on its chemical properties.

It is important to note that while TEPA is a subject of scientific research, the available literature primarily focuses on its industrial and chemical applications rather than its involvement in biological signaling pathways. Therefore, detailed diagrams of signaling cascades involving TEPA are not applicable in this context. The provided diagram logically outlines its established roles in various chemical processes. Researchers interested in specific experimental protocols should consult dedicated studies in the fields of polymer chemistry, materials science, and environmental remediation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound (TEPA) - Ataman Kimya [atamanchemicals.com]

- 4. This compound - TEPA, Tetrene [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound, technical | Fisher Scientific [fishersci.ca]

- 7. This compound (TEPA) N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine [nouryon.com]

- 8. This compound , technicalgrade , 112-57-2 - CookeChem [cookechem.com]

- 9. nouryon.com [nouryon.com]

- 10. mjrdchemhome.com [mjrdchemhome.com]

Synthesis and Characterization of Tetraethylenepentamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of tetraethylenepentamine (B85490) (TEPA), a versatile ethyleneamine with significant applications in various fields, including its use as a curing agent, corrosion inhibitor, and in the synthesis of chelating agents. This document details common synthetic routes and standard analytical techniques for the characterization of TEPA, presenting quantitative data in accessible formats and providing detailed experimental protocols.

Synthesis of this compound

This compound is commercially produced through several methods. The two primary routes of synthesis are the reaction of ethylenediamine (B42938) with 1,2-dichloroethane (B1671644) and the hydrogenation of diethylenetriaminediacetonitrile.

Ethylene Dichloride (EDC) Process

The reaction of 1,2-dichloroethane (ethylene dichloride, EDC) with ethylenediamine (EDA) or ammonia (B1221849) is a major industrial method for producing a range of ethyleneamines, including TEPA.[1] This process, however, typically yields a mixture of linear, branched, and cyclic ethyleneamines such as diethylenetriamine (B155796) (DETA), triethylenetetramine (B94423) (TETA), and TEPA, which then require separation through distillation.[1] The complexity of the product mixture makes this route less common for targeted laboratory-scale synthesis of pure TEPA.

Hydrogenation of Diethylenetriaminediacetonitrile (DETDN)

A more specific method for the synthesis of TEPA involves the hydrogenation of diethylenetriaminediacetonitrile (DETDN).[2] This two-step process begins with the synthesis of DETDN from diethylenetriamine (DETA).

DETDN is typically prepared by the reaction of diethylenetriamine (DETA) with formaldehyde (B43269) and hydrogen cyanide (HCN), often through an intermediate, formaldehyde cyanohydrin (FACH).[3][4]

Experimental Protocol: Synthesis of DETDN

-

Preparation of Formaldehyde Cyanohydrin (FACH): Aqueous formaldehyde (30-50% solution) is reacted with hydrogen cyanide (90-100% purity). The reaction is typically carried out at a pH of 5.5, which can be adjusted using sodium hydroxide (B78521) or ammonia, and at a temperature range of 20-70 °C.[3][4]

-

Reaction of DETA with FACH: Diethylenetriamine (DETA) is reacted with formaldehyde cyanohydrin (FACH) in a molar ratio of approximately 1:1.5 to 1:2.[4] The reaction is carried out with cooling to maintain a temperature of no more than 30 °C.[4]

-

Work-up: After the reaction is complete, any low-boiling components, such as excess hydrogen cyanide, can be removed by distillation under reduced pressure.[4] The resulting crude DETDN solution can then be used in the subsequent hydrogenation step.

The DETDN is then hydrogenated in the presence of a catalyst to yield TEPA.[2]

Experimental Protocol: Hydrogenation of DETDN

-

Catalyst Preparation: A chromium-doped Raney cobalt catalyst is typically used for this hydrogenation.[5]

-

Hydrogenation Reaction: The hydrogenation is carried out in a high-pressure autoclave. The crude DETDN solution is dissolved in a solvent such as tetrahydrofuran (B95107) (THF).[5] The catalyst is added to the autoclave, which is then sealed and heated to 80-140 °C.[3] The autoclave is pressurized with hydrogen to 40-160 bar.[3] The reaction mixture is stirred for a designated period to ensure complete hydrogenation.

-

Product Isolation and Purification: After the reaction, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude TEPA product. Further purification can be achieved by vacuum distillation. A patent example reports a selectivity of 67% for TEPA using this method.[5]

Quantitative Data for TEPA Synthesis

| Parameter | Value | Reference |

| DETDN Synthesis | ||

| DETA:FACH Molar Ratio | 1:1.5 to 1:2 | [4] |

| Reaction Temperature | < 30 °C | [4] |

| Hydrogenation of DETDN | ||

| Catalyst | Cr-doped Raney Cobalt | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Temperature | 80 - 140 °C | [3] |

| Pressure | 40 - 160 bar | [3] |

| Selectivity for TEPA | 67% | [5] |

Synthesis Pathway Diagram

References

- 1. scispace.com [scispace.com]

- 2. US8440852B2 - Method for producing this compound - Google Patents [patents.google.com]

- 3. CN101675025A - Method for producing this compound - Google Patents [patents.google.com]

- 4. EP2114857A1 - Method for producing this compound - Google Patents [patents.google.com]

- 5. eng.uc.edu [eng.uc.edu]

Tetraethylenepentamine (TEPA) as a Pentadentate Ligand: A Technical Guide for Coordination Chemistry

An In-depth Exploration of Synthesis, Structure, and Applications for Researchers and Drug Development Professionals

Tetraethylenepentamine (B85490) (TEPA), a linear polyamine with five nitrogen donor atoms, serves as a versatile and potent pentadentate ligand in coordination chemistry. Its ability to form stable chelate complexes with a wide array of metal ions has led to its application in diverse fields, ranging from industrial catalysis to the development of therapeutic agents. This technical guide provides a comprehensive overview of TEPA's role as a pentadentate ligand, detailing its coordination behavior, providing experimental protocols for complex synthesis, and presenting key quantitative data for researchers, scientists, and professionals in drug development.

Coordination Chemistry of this compound

As a flexible pentadentate ligand, TEPA can wrap around a metal center, coordinating through its five nitrogen atoms to form highly stable, multi-ring chelate structures. The resulting complexes often exhibit a distorted octahedral or square pyramidal geometry, depending on the coordination preferences of the central metal ion and the presence of other ligands. The high stability of these complexes is a direct consequence of the chelate effect, a thermodynamic principle that favors the formation of cyclic structures.

Stability of Metal-TEPA Complexes

The thermodynamic stability of metal-TEPA complexes is a critical parameter that dictates their utility in various applications. The stability constants (log K) quantify the equilibrium of the complex formation in solution. While comprehensive data for all metal ions is not exhaustively compiled, Table 1 summarizes the available thermodynamic stability constants for selected transition metal complexes with this compound.

Table 1: Thermodynamic Stability Constants (log K) of Transition Metal-TEPA Complexes

| Metal Ion | log K₁ | log K₂ |

| Mn²⁺ | 7.8 | - |

| Co²⁺ | 13.7 | - |

| Ni²⁺ | 16.3 | - |

| Cu²⁺ | 20.2 | - |

| Zn²⁺ | 14.2 | - |

Note: The data represents the stepwise formation constants where K₁ corresponds to the formation of [M(TEPA)] and K₂ to [M(TEPA)₂]. The absence of a log K₂ value for most ions suggests the formation of a 1:1 metal-ligand complex is strongly favored.

Structural Characteristics of Metal-TEPA Complexes

The precise arrangement of atoms within a metal-TEPA complex is elucidated through single-crystal X-ray diffraction studies. This technique provides invaluable information on bond lengths, bond angles, and the overall coordination geometry. While a comprehensive database of all metal-TEPA complex structures is beyond the scope of this guide, representative structural data for copper(II) and nickel(II) complexes with similar polyamine ligands are presented to illustrate typical coordination environments.

Table 2: Selected Bond Lengths and Angles for Representative Copper(II) and Nickel(II) Polyamine Complexes

| Complex | Metal-Nitrogen Bond Lengths (Å) | Nitrogen-Metal-Nitrogen Bond Angles (°) |

| --INVALID-LINK--₂ (tren = tris(2-aminoethyl)amine) | Cu-N(amine): ~2.0-2.2, Cu-N(ammonia): ~2.0 | Angles deviate from ideal octahedral or trigonal bipyramidal geometry. |

| --INVALID-LINK--₂ (dien = diethylenetriamine) | Ni-N(primary amine): ~2.10-2.12, Ni-N(secondary amine): ~2.07-2.09 | N-Ni-N angles within the chelate rings are typically around 81-83°. |

Note: This data is illustrative and derived from complexes with ligands structurally related to TEPA. Specific bond lengths and angles for TEPA complexes will vary depending on the metal ion, counter-ion, and crystal packing forces.

Spectroscopic Properties of TEPA Complexes

The formation of a coordination complex with TEPA leads to distinct changes in its spectroscopic signatures. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing these complexes.

Table 3: Characteristic Spectroscopic Data for TEPA and its Metal Complexes

| Spectroscopic Technique | Free TEPA | Metal-TEPA Complex |

| Infrared (IR) | N-H stretching: ~3280-3360 cm⁻¹ (multiple bands for primary and secondary amines), N-H bending: ~1590 cm⁻¹ | N-H stretching bands shift to lower frequencies upon coordination. The pattern of N-H bending vibrations may also change. New bands corresponding to Metal-Nitrogen vibrations may appear in the far-IR region (~400-600 cm⁻¹). |

| ¹H NMR | Complex multiplet patterns for the ethylene (B1197577) protons. Broad signals for the amine protons. | The chemical shifts of the ethylene protons are significantly affected by the paramagnetic nature of many transition metal ions, often leading to broad or shifted signals. The amine proton signals may broaden or exchange with the solvent. |

| ¹³C NMR | Distinct signals for the different carbon environments in the ethylene chains. | Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the metal center. |

Experimental Protocols

The synthesis of metal-TEPA complexes is generally straightforward, involving the reaction of a metal salt with the TEPA ligand in a suitable solvent. The following protocols provide a general guideline for the preparation of common copper(II) and nickel(II) TEPA complexes.

Synthesis of [Cu(TEPA)]SO₄

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

This compound (TEPA)

-

Deionized water

Procedure:

-

Dissolve a specific molar amount of copper(II) sulfate pentahydrate in a minimum amount of deionized water.

-

In a separate flask, dissolve a stoichiometric equivalent of this compound in ethanol.

-

Slowly add the TEPA solution to the copper sulfate solution with constant stirring.

-

A deep blue precipitate of the [Cu(TEPA)]SO₄ complex should form immediately.

-

Continue stirring the mixture for a period of time (e.g., 30-60 minutes) to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it with small portions of cold ethanol to remove any unreacted starting materials.

-

Dry the resulting solid in a desiccator.

Characterization: The product can be characterized by infrared spectroscopy to confirm the coordination of the TEPA ligand and by elemental analysis to verify the stoichiometry.

Synthesis of [Ni(TEPA)]Cl₂

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound (TEPA)

-

Ethanol

Procedure:

-

Dissolve a specific molar amount of nickel(II) chloride hexahydrate in ethanol. Gentle warming may be required to facilitate dissolution.

-

In a separate flask, dissolve a stoichiometric equivalent of this compound in ethanol.

-

Slowly add the TEPA solution to the nickel chloride solution with constant stirring.

-

A color change and the formation of a precipitate (typically violet or purple) indicate the formation of the [Ni(TEPA)]Cl₂ complex.

-

Reflux the reaction mixture for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the product by vacuum filtration and wash with cold ethanol.

-

Dry the solid in a desiccator.

Characterization: The complex can be characterized by UV-Vis spectroscopy to observe the d-d transitions of the nickel(II) ion in the new coordination environment and by magnetic susceptibility measurements to determine its magnetic moment.

Applications in Drug Development and Research

The strong chelating ability of TEPA and its derivatives makes them promising candidates for various applications in drug development and biomedical research.

Chelation Therapy

Polyamines, including TEPA, are being investigated for their potential use in chelation therapy to treat metal overload disorders. The underlying principle involves the administration of the chelating agent, which then binds to excess metal ions in the body, forming a stable, water-soluble complex that can be excreted.

The Chelation of Copper Ions by Tetraethylenepentamine (TEPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylenepentamine (TEPA) is a polyamine that exhibits potent chelating properties, particularly for divalent metal ions such as copper(II). This ability to sequester copper ions is the basis for its clinical and research applications, most notably in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation, and more recently, as an anti-cancer agent. This technical guide provides an in-depth exploration of the core principles underlying the chelation of copper ions by TEPA, including its coordination chemistry, binding characteristics, and the experimental methodologies used for its characterization. Furthermore, it delves into the biological implications of this chelation, particularly its impact on cellular signaling pathways.

Coordination Chemistry and Binding Properties

TEPA is a flexible, linear polyamine with five nitrogen donor atoms, which allows it to wrap around a central metal ion, forming a stable coordination complex. The interaction between TEPA and copper(II) ions is a classic example of chelation, where a single ligand binds to a central metal atom at multiple points.

The chelation of Cu(II) by TEPA is characterized by a high binding affinity, resulting in the formation of a stable [Cu(TEPA)]²⁺ complex. It is well-established that TEPA binds to Cu²⁺ in a 1:1 ratio.[1][2] The coordination geometry of the resulting complex is typically distorted square pyramidal or trigonal bipyramidal, with the nitrogen atoms of TEPA occupying the coordination sites of the copper ion.[3][4] This strong interaction effectively sequesters free copper ions from the biological milieu.

Quantitative Data on Copper Chelation by Polyamines

To contextualize the binding strength of TEPA with copper, the following table summarizes the stability constants (log K) for copper(II) complexes with various related ligands. A higher log K value signifies a more stable complex.

| Ligand | Stoichiometry (Cu:Ligand) | Log K | Reference/Comment |

| Ammonia | 1:4 | 13.1 | A simple monodentate ligand for comparison.[5] |

| EDTA | 1:1 | 18.8 | A well-known hexadentate chelator.[5] |

| Pentaethylenehexamine | 1:1 | 21.3 | A polyamine with six donor atoms.[6] |

| Pentaethylenehexamine | 1:2 | 29.5 | Forms a highly stable 1:2 complex.[6] |

| This compound (TEPA) | 1:1 | Not explicitly found | Expected to have a high stability constant, likely in the range of other strong polyamine chelators. |

Experimental Protocols for Characterizing TEPA-Copper Chelation

The characterization of the binding interaction between TEPA and copper ions involves a variety of analytical techniques to determine the stoichiometry, stability constant, thermodynamic parameters, and structure of the complex.

Determination of Stability Constant by Potentiometric Titration

Potentiometric titration is a classical method to determine the stability constants of metal complexes.[1][7]

Methodology:

-

Solution Preparation: Prepare standard solutions of TEPA, copper(II) salt (e.g., CuSO₄), a strong acid (e.g., HNO₃), and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., KNO₃) is added to maintain a constant ionic strength.

-

Titration Setup: A pH electrode and a reference electrode are immersed in a thermostated vessel containing a solution of TEPA and the strong acid.

-

Titration Procedure: The solution is titrated with the standard NaOH solution. The pH is recorded after each addition of the titrant. This is repeated for a solution containing both TEPA and the copper(II) salt.

-

Data Analysis: The titration curves are analyzed to determine the protonation constants of TEPA and the stability constant of the Cu(II)-TEPA complex. The formation of the complex releases protons from the protonated amine groups of TEPA, causing a shift in the titration curve. Software programs are often used to fit the data and calculate the stability constants.[2]

Characterization by UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the formation of the TEPA-copper complex as the coordination of copper ions often results in a change in the absorbance spectrum.[8][9]

Methodology:

-

Spectral Scans: Record the UV-Vis spectrum of a copper(II) salt solution. The characteristic d-d transition of the aquated Cu(II) ion is typically observed in the visible region.

-

Titration: Titrate the copper(II) solution with a standard solution of TEPA. After each addition of TEPA, record the UV-Vis spectrum.

-

Analysis: The formation of the [Cu(TEPA)]²⁺ complex will lead to a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity. These changes can be monitored to determine the stoichiometry of the complex (e.g., using the mole-ratio method or Job's plot) and to calculate the stability constant.

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11]

Methodology:

-

Sample Preparation: A solution of the copper(II) salt is placed in the sample cell of the calorimeter, and a solution of TEPA is loaded into the injection syringe. Both solutions should be prepared in the same buffer to minimize heats of dilution.

-

Titration: The TEPA solution is injected in small aliquots into the copper solution. The heat change associated with each injection is measured.

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of ligand to metal, is fitted to a binding model. This analysis yields the binding affinity (Kₐ, the reciprocal of the dissociation constant Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Structural Determination by X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of the [Cu(TEPA)]²⁺ complex in the solid state, including bond lengths, bond angles, and the coordination geometry around the copper ion.[12]

Methodology:

-

Crystal Growth: Single crystals of the [Cu(TEPA)]²⁺ complex suitable for X-ray diffraction are grown from a solution. This often involves slow evaporation of the solvent or diffusion of a non-solvent.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the crystal, from which the atomic positions are determined and the molecular structure is refined.

Biological Implications and Signaling Pathways

The copper chelating activity of TEPA has significant biological consequences, which are being exploited for therapeutic purposes. Elevated copper levels have been implicated in the progression of various cancers and neurodegenerative diseases.[13] By reducing the bioavailability of copper, TEPA can modulate the activity of copper-dependent enzymes and signaling pathways involved in pathogenesis.

Impact on Cancer Progression and Metastasis

Recent research has highlighted the role of TEPA in inhibiting cancer progression and metastasis by targeting copper-dependent processes.[14] One of the key mechanisms involves the downregulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[14][15]

TGF-β is a cytokine that regulates cell growth, differentiation, and the epithelial-mesenchymal transition (EMT), a process that cancer cells exploit to metastasize.[14] TEPA-mediated copper chelation has been shown to inhibit both the canonical (Smad-dependent) and non-canonical (e.g., PI3K/AKT, RAS/RAF/MEK/ERK) TGF-β signaling pathways.[14] This leads to a reduction in the expression of EMT markers and a decrease in cancer cell migration and invasion.

Caption: TEPA-mediated copper chelation inhibits TGF-β signaling pathways.

Role in Wilson's Disease

In Wilson's disease, the primary therapeutic goal is to remove excess copper from the body. TEPA acts as a "de-coppering" agent by forming a stable, water-soluble complex with copper that can be excreted in the urine. This reduces the copper burden in various tissues, thereby mitigating the toxic effects of copper accumulation.

Experimental Workflow for Characterization of TEPA-Copper Chelation

The following diagram illustrates a typical workflow for the comprehensive characterization of the chelating properties of TEPA with copper ions.

Caption: Workflow for characterizing TEPA-copper chelation.

Conclusion

This compound is a highly effective copper chelator with significant therapeutic potential. Its ability to form a stable complex with copper(II) ions underpins its use in managing copper overload disorders and as a promising anti-cancer agent. A thorough understanding of its coordination chemistry, binding thermodynamics, and biological effects is crucial for the continued development and optimization of TEPA-based therapies. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of its chelating properties, which is essential for advancing its application in research and drug development.

References

- 1. scribd.com [scribd.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Five-Coordinated Geometries from Molecular Structures to Solutions in Copper(II) Complexes Generated from Polydentate-N-Donor Ligands and Pseudohalides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 5. issr.edu.kh [issr.edu.kh]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. studylib.net [studylib.net]

- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 11. Titration Calorimetry, Isothermal – Biophysics Instrumentation Facility – UW–Madison [bif.wisc.edu]

- 12. X-Ray Crystallographic Analysis, EPR Studies, and Computational Calculations of a Cu(II) Tetramic Acid Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. mdpi.com [mdpi.com]

The Versatility of Tetraethylenepentamine (TEPA) as a Core Intermediate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetraethylenepentamine (TEPA), a linear polyamine, has emerged as a crucial and versatile intermediate in the landscape of organic synthesis. Its unique structure, characterized by a combination of primary and secondary amine functionalities, imparts a high degree of reactivity and coordination capability, making it an invaluable building block in a myriad of applications, from the synthesis of complex heterocyclic scaffolds and polymers to its use as a powerful catalytic ligand and a functional component in advanced materials. This technical guide provides an in-depth exploration of TEPA's role in organic synthesis, offering detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows.

Core Applications of TEPA in Organic Synthesis

TEPA's utility as a synthetic intermediate is extensive and can be broadly categorized into several key areas:

-

Synthesis of Nitrogen-Containing Heterocycles: The multiple nucleophilic nitrogen centers in TEPA make it an ideal precursor for the construction of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

-

Polymer Chemistry: TEPA serves as a fundamental monomer in the synthesis of polyamides and as a curing agent for epoxy resins, imparting desirable mechanical and thermal properties to the resulting polymers.

-

Coordination Chemistry and Catalysis: As a potent pentadentate ligand, TEPA readily forms stable complexes with a wide range of metal ions. These TEPA-metal complexes exhibit significant catalytic activity in various organic transformations.

-

Functional Materials: TEPA is extensively used to functionalize materials such as silica, activated carbon, and metal-organic frameworks (MOFs) for applications in CO2 capture, heavy metal removal, and as corrosion inhibitors.

Data Presentation: Quantitative Analysis of TEPA-Mediated Reactions

The efficiency of TEPA as a synthetic intermediate is underscored by the quantitative outcomes of various reactions. The following tables summarize key performance data from selected applications.

| Application | Substrate/Material | TEPA Loading/Concentration | Adsorption/Removal Capacity | Yield (%) | Reference |

| Heavy Metal Removal | MIL-101(Cr) | 40% (estimated) | Pb(II): 227.5 mg/g | - | [1] |

| Cu(II): 217.7 mg/g | - | [1] | |||

| Cd(II): 221.4 mg/g | - | [1] | |||

| Co(II): 215.6 mg/g | - | [1] | |||

| Amino Terephthalic Acid-Modified AC | - | Pb(II): 432.8 mg/g | - | [2] | |

| CO2 Capture | Mesocellular Silica Foams | Various | 28.5–66.7 mg/g | - | |

| Solid Waste-Based Porous Particles | 12 wt% | 71.29 mg/g (at 298 K) | - | ||

| 83.05 mg/g (at 348 K) | - | ||||

| Polymer Synthesis | Hexamethylene diamine & Sebacoyl chloride | - | - | 81.43 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of TEPA in synthesis. Below are protocols for key experiments.

Synthesis of TEPA-Functionalized MIL-101(Cr) for Heavy Metal Removal

This protocol describes the post-synthetic modification of a metal-organic framework (MOF) with TEPA to enhance its heavy metal adsorption capabilities.[1]

Materials:

-

Dehydrated MIL-101(Cr) (1 g)

-

Anhydrous toluene (B28343) (100 mL)

-

This compound (TEPA, 99%) (500 µL)

-

Ethanol

Procedure:

-

Soak 1 g of dehydrated MIL-101(Cr) in 100 mL of anhydrous toluene to form a suspension.

-

Add 500 µL of TEPA solution to the suspension.

-

Stir the mixture at a reflux temperature of 393 K for 12 hours.

-

Filter the resulting product and wash it three times with 100 mL of ethanol.

-

Dry the final product by heating at 343 K for 12 hours.